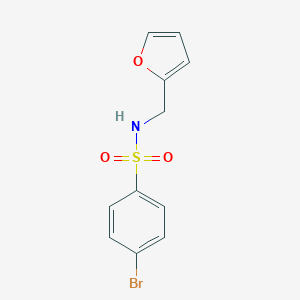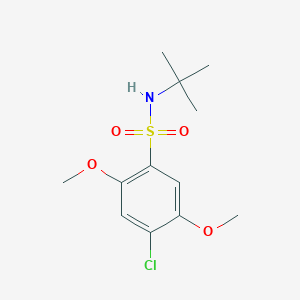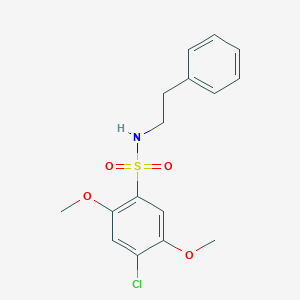![molecular formula C20H17N5O2 B273559 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been shown to exhibit antiviral activity against a number of viruses, including HIV-1, HSV-1, and HCV. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a valuable tool for investigating the mechanisms of tumor growth and developing new cancer therapies. However, one of the limitations of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one. One area of interest is the development of novel formulations of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one that improve its solubility and bioavailability. Another area of interest is the investigation of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one's potential applications in combination with other chemotherapeutic agents or immunotherapies. Finally, further research is needed to fully understand the mechanisms of action of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one and to identify its potential applications in the treatment of other diseases.
Métodos De Síntesis
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one can be synthesized by the condensation reaction of 2-methyl-3-aminoquinazolin-4-one with 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the investigation of its antitumor properties. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of research has been the investigation of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one's anti-inflammatory properties. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Nombre del producto |
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one |
|---|---|
Fórmula molecular |
C20H17N5O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(20(27)25(23-13)15-8-4-3-5-9-15)12-21-24-14(2)22-18-11-7-6-10-16(18)19(24)26/h3-12,21H,1-2H3/b17-12- |
Clave InChI |
DYBDENPZSYODOV-ATVHPVEESA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C\NN2C(=NC3=CC=CC=C3C2=O)C)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CNN2C(=NC3=CC=CC=C3C2=O)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=O)C1=CNN2C(=NC3=CC=CC=C3C2=O)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)




![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
